molecular formula C66H110O8 B15168426 1,6-Bis[3,5-bis(dodecyloxy)phenyl]hexane-1,3,4,6-tetrone CAS No. 905842-47-9

1,6-Bis[3,5-bis(dodecyloxy)phenyl]hexane-1,3,4,6-tetrone

Cat. No.: B15168426
CAS No.: 905842-47-9
M. Wt: 1031.6 g/mol
InChI Key: VQCNMLVTWMBREF-UHFFFAOYSA-N
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Description

1,6-Bis[3,5-bis(dodecyloxy)phenyl]hexane-1,3,4,6-tetrone is a synthetic organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a hexane backbone with two phenyl rings substituted with dodecyloxy groups, making it an interesting subject for research in materials science and organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-Bis[3,5-bis(dodecyloxy)phenyl]hexane-1,3,4,6-tetrone typically involves multi-step organic reactions. One common method includes the alkylation of phenol derivatives with dodecyl bromide to introduce the dodecyloxy groups. This is followed by a series of condensation reactions to form the hexane-1,3,4,6-tetrone core. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

1,6-Bis[3,5-bis(dodecyloxy)phenyl]hexane-1,3,4,6-tetrone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles like bromine or nitronium ion in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

1,6-Bis[3,5-bis(dodecyloxy)phenyl]hexane-1,3,4,6-tetrone has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as liquid crystals and organic semiconductors.

Mechanism of Action

The mechanism of action of 1,6-Bis[3,5-bis(dodecyloxy)phenyl]hexane-1,3,4,6-tetrone involves its interaction with specific molecular targets and pathways. The compound’s dodecyloxy groups enhance its lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate various biological processes, including signal transduction and enzyme activity.

Comparison with Similar Compounds

Similar Compounds

  • 1,6-Bis[4-(dodecyloxy)phenyl]-1,3,4,6-hexanetetrone
  • 1,6-bis(3,5-didodecoxyphenyl)hexane-1,3,4,6-tetrone

Uniqueness

1,6-Bis[3,5-bis(dodecyloxy)phenyl]hexane-1,3,4,6-tetrone is unique due to its specific substitution pattern and the presence of dodecyloxy groups, which confer distinct physicochemical properties. These properties make it particularly suitable for applications in materials science and organic electronics.

Properties

CAS No.

905842-47-9

Molecular Formula

C66H110O8

Molecular Weight

1031.6 g/mol

IUPAC Name

1,6-bis(3,5-didodecoxyphenyl)hexane-1,3,4,6-tetrone

InChI

InChI=1S/C66H110O8/c1-5-9-13-17-21-25-29-33-37-41-45-71-59-49-57(50-60(53-59)72-46-42-38-34-30-26-22-18-14-10-6-2)63(67)55-65(69)66(70)56-64(68)58-51-61(73-47-43-39-35-31-27-23-19-15-11-7-3)54-62(52-58)74-48-44-40-36-32-28-24-20-16-12-8-4/h49-54H,5-48,55-56H2,1-4H3

InChI Key

VQCNMLVTWMBREF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC1=CC(=CC(=C1)C(=O)CC(=O)C(=O)CC(=O)C2=CC(=CC(=C2)OCCCCCCCCCCCC)OCCCCCCCCCCCC)OCCCCCCCCCCCC

Origin of Product

United States

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